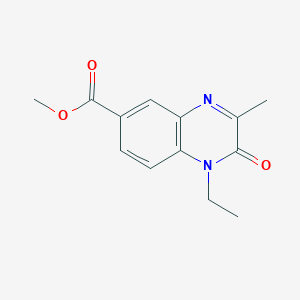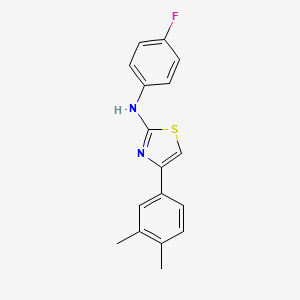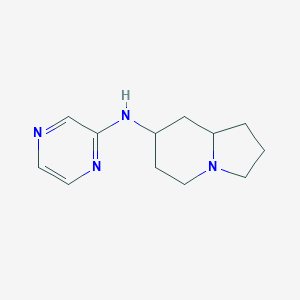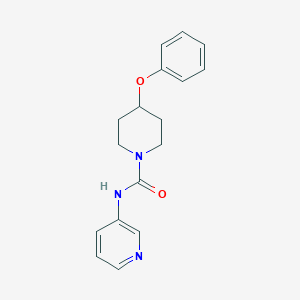![molecular formula C17H22N2OS2 B7638874 4-[[2-(4-Propan-2-ylphenyl)-1,3-thiazol-5-yl]methyl]-1,4-thiazinane 1-oxide](/img/structure/B7638874.png)
4-[[2-(4-Propan-2-ylphenyl)-1,3-thiazol-5-yl]methyl]-1,4-thiazinane 1-oxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[[2-(4-Propan-2-ylphenyl)-1,3-thiazol-5-yl]methyl]-1,4-thiazinane 1-oxide is a synthetic compound that has gained significant attention in scientific research. It is commonly referred to as PTT, and it has been found to have a wide range of potential applications in various fields such as medicine, agriculture, and environmental science.
Mecanismo De Acción
The mechanism of action of PTT is not fully understood. However, studies have shown that PTT can inhibit the activity of the protein kinase B (PKB) and mitogen-activated protein kinase (MAPK) signaling pathways. These pathways are involved in cell proliferation, survival, and apoptosis. Inhibition of these pathways by PTT can induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
Studies have shown that PTT can induce apoptosis in cancer cells. It has been found to inhibit the activity of the protein kinase B (PKB) and mitogen-activated protein kinase (MAPK) signaling pathways. PTT has also been found to have antimicrobial properties. It has been shown to inhibit the growth of various bacteria, including Staphylococcus aureus and Escherichia coli.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of PTT is its potential as an anticancer and antimicrobial agent. However, there are also some limitations to using PTT in lab experiments. One limitation is that the synthesis of PTT is a complex process that requires specialized equipment and expertise. Another limitation is that the mechanism of action of PTT is not fully understood, which makes it difficult to optimize its use in lab experiments.
Direcciones Futuras
There are several future directions for research on PTT. One direction is to further investigate its anticancer properties and explore its potential as a cancer treatment. Another direction is to explore its potential as an antimicrobial agent and develop new antibiotics based on PTT. Additionally, more research is needed to fully understand the mechanism of action of PTT and optimize its use in lab experiments.
Métodos De Síntesis
The synthesis of PTT is a complex process that involves several steps. The first step involves the reaction of 4-isothiocyanato benzyl chloride with 4-isopropylphenyl thiol to form 4-(4-isopropylphenylthio)benzyl isothiocyanate. The second step involves the reaction of 4-(4-isopropylphenylthio)benzyl isothiocyanate with 2-mercapto-5-(4-isopropylphenyl)-1,3-thiazole to form 4-[[2-(4-propan-2-ylphenyl)-1,3-thiazol-5-yl]methyl]benzyl isothiocyanate. The final step involves the reaction of 4-[[2-(4-propan-2-ylphenyl)-1,3-thiazol-5-yl]methyl]benzyl isothiocyanate with 1,4-thiazinane 1-oxide to form PTT.
Aplicaciones Científicas De Investigación
PTT has been found to have significant potential in scientific research. It has been extensively studied for its anticancer properties. Studies have shown that PTT can induce apoptosis in cancer cells by inhibiting the activity of the protein kinase B (PKB) and mitogen-activated protein kinase (MAPK) signaling pathways. PTT has also been found to have antimicrobial properties. It has been shown to inhibit the growth of various bacteria, including Staphylococcus aureus and Escherichia coli.
Propiedades
IUPAC Name |
4-[[2-(4-propan-2-ylphenyl)-1,3-thiazol-5-yl]methyl]-1,4-thiazinane 1-oxide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2OS2/c1-13(2)14-3-5-15(6-4-14)17-18-11-16(21-17)12-19-7-9-22(20)10-8-19/h3-6,11,13H,7-10,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKGHUAJPFSPPJB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C2=NC=C(S2)CN3CCS(=O)CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-ethyl-N-(2-methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-6-yl)benzotriazole-5-carboxamide](/img/structure/B7638794.png)
![2-[(4-methoxy-7,8-dihydro-5H-pyrido[4,3-d]pyrimidin-6-yl)methyl]-5-phenyl-1,3,4-oxadiazole](/img/structure/B7638796.png)
![1-[2-[4-(1H-pyrazol-4-yl)piperidin-1-yl]ethyl]pyrrolidin-2-one](/img/structure/B7638822.png)
![N-(2-phenoxyethyl)-2-[4-(1H-pyrazol-4-yl)piperidin-1-yl]acetamide](/img/structure/B7638826.png)

![N-(2-propan-2-ylpyrazol-3-yl)-2-[3-[(pyridin-2-ylamino)methyl]pyrrolidin-1-yl]acetamide](/img/structure/B7638835.png)
![2-[4-[2-(Azepan-1-yl)ethylamino]pyrazolo[3,4-d]pyrimidin-1-yl]ethanol](/img/structure/B7638842.png)

![N-methyl-4-[2-methyl-3-[2-oxo-2-(propan-2-ylamino)ethoxy]phenoxy]pyridine-2-carboxamide](/img/structure/B7638852.png)
![2-(2-Methyl-1,3-thiazol-4-yl)-1-(8-oxa-2-azaspiro[4.5]decan-2-yl)ethanone](/img/structure/B7638853.png)

![N-(6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-ylmethyl)-2-(3-phenyl-1H-1,2,4-triazol-5-yl)pyrrolidine-1-carboxamide](/img/structure/B7638864.png)
![[3-(Difluoromethoxy)phenyl]-(2,2-dimethylmorpholin-4-yl)methanone](/img/structure/B7638867.png)
